molecular formula C18H19N3O5 B2586759 N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 920222-61-3

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No. B2586759
M. Wt: 357.366
InChI Key: BDCJHLHPNSVBLW-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. MNPA belongs to the class of oxalamide compounds, which have been studied for their various biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

Scientific Research Applications

Analytical Techniques and Environmental Studies

Compounds containing nitrophenyl and methoxyphenyl groups are often subjects of analytical chemistry studies, environmental science research, and toxicological assessments. For instance, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for identifying and quantifying such compounds in environmental samples (Harrison et al., 2005).

Carcinogenic Metabolites from Tobacco

Research on human urinary carcinogen metabolites focuses on biomarkers for investigating tobacco and cancer, highlighting the significance of studying specific metabolites related to carcinogenic exposure. While this does not directly involve oxalamide compounds, the methodologies used for detecting and analyzing carcinogenic metabolites could be relevant for studying the metabolic pathways and potential toxicological impacts of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Hecht, 2002).

Behavioral Pharmacology

Studies in behavioral pharmacology, such as the investigation of the anxiolytic and antidepressant potential of selective antagonists, provide frameworks for assessing the pharmacological effects of complex organic compounds on biological systems. These frameworks might offer insights into potential research applications for the compound , focusing on receptor interactions and behavioral outcomes (Hudzik et al., 2003).

Denitrification Processes

Research on denitrification, including the reduction of nitrogen oxides to gases like nitric oxide and nitrous oxide, often involves complex organic and inorganic compounds. Understanding these processes is crucial for environmental science, particularly in the context of reducing nitrate leaching and greenhouse gas emissions. The study methodologies and the focus on nitrogen cycle processes could be indirectly relevant for studying compounds with nitro groups (Groffman et al., 2006).

Advanced Oxidation Processes

The degradation of various compounds, including pharmaceuticals like acetaminophen, via advanced oxidation processes (AOPs), provides a template for research into the environmental fate and potential biodegradation pathways of complex organic compounds. These studies often focus on the identification of by-products, pathways, and the efficacy of different AOPs, which could be applicable to the study of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Qutob et al., 2022).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-10-14(21(24)25)6-7-16(12)20-18(23)17(22)19-9-8-13-4-3-5-15(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJHLHPNSVBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

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